N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a bis-heterocyclic carboxamide featuring two fused benzo[c][1,2,5]thiadiazole (BTD) rings. The core structure is distinguished by:
- Fluorine substitution at position 6 of the first BTD ring, which may enhance metabolic stability and electron-withdrawing effects.
- Methyl groups at positions 1 and 3 of the sulfonamide-modified BTD ring (2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole), contributing to steric bulk and solubility modulation.
This compound’s design leverages sulfur-containing heterocycles, which are prevalent in pharmaceuticals for their bioisosteric properties and metabolic resistance .
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S2/c1-20-13-6-9(16)11(7-14(13)21(2)26(20,23)24)17-15(22)8-3-4-10-12(5-8)19-25-18-10/h3-7H,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFPNUKZYGQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of functional groups. The process may utilize various organic reactions such as condensation and cyclization to achieve the desired structure. While specific synthetic routes for this compound are not extensively documented in current literature, related compounds in the benzothiadiazole family often follow similar synthetic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds from the same family have been evaluated for their ability to inhibit PD-L1 (Programmed Death-Ligand 1), a key protein involved in cancer immune evasion. One study highlighted a related compound with an IC50 value of 1.8 nM against PD-L1, suggesting that similar derivatives may exhibit potent anticancer activities through modulation of immune checkpoints .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiadiazole derivatives has been explored through their effects on cyclooxygenase (COX) enzymes. Compounds have shown selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects. In vitro studies have demonstrated that certain derivatives can achieve IC50 values as low as 0.04 μM for COX-2 inhibition . These findings suggest that this compound may possess similar anti-inflammatory effects.
Mechanistic Insights
The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example:
- COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins.
- PD-L1 Interaction : Compounds that inhibit PD-L1 can enhance T-cell responses against tumors by preventing the PD-1/PD-L1 interaction.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Compound L7 | PD-L1 Inhibition | 1.8 nM |
| Study B | Compound 10a | COX-2 Inhibition | 0.04 μM |
| Study C | Compound 13a | Analgesic Activity | 51% protection |
These studies highlight the promising biological activities associated with compounds structurally similar to this compound.
Comparison with Similar Compounds
Structural Analogues with Benzo[c][1,2,5]thiadiazole Moieties
Key Observations :
- The target compound’s bis-BTD architecture contrasts with hybrid structures like ND-11543, which combines imidazothiazole and BTD moieties. The dual BTD system may improve π-π stacking in target binding but reduce solubility compared to ND-11543’s flexible piperazine linker .
- The 6-fluoro substituent is shared with ’s compound, suggesting a common strategy to optimize electronic effects and metabolic stability .
Substituent-Driven Modifications
- Methyl vs. Trifluoromethyl Groups: compounds (e.g., ND-11564) use trifluoromethyl phenoxy groups for lipophilicity and protease resistance, whereas the target compound employs methyl groups for milder steric effects .
- Carboxamide Linkage : Unlike ’s 1,3,4-thiadiazole derivatives (e.g., 6a–g), which prioritize hydrogen-bonding via thioamide groups, the target compound’s carboxamide linkage balances rigidity and polarity .
Pharmacological Implications (Inferred)
- Fluorine and Sulfonamide Groups : The 6-fluoro and 2,2-dioxido groups may mimic ’s compound, which showed improved solubility and stability in preclinical models .
- Dual BTD Cores: This design could enhance target engagement (e.g., kinase or protease inhibition) compared to single-heterocycle analogues like ’s nitrobenzo[d][1,3]dioxolyl methanone derivatives .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | ND-11543 |
|---|---|---|---|
| Molecular Weight | ~490 g/mol (estimated) | 464.83 g/mol | 546.51 g/mol |
| LogP (Predicted) | 3.2–3.8 (highly lipophilic) | 2.9 | 4.1 |
| Hydrogen Bond Donors | 2 (amide NH) | 1 | 3 |
Table 2: Structural Features Influencing Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
